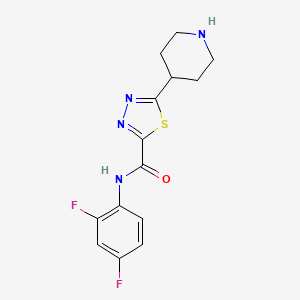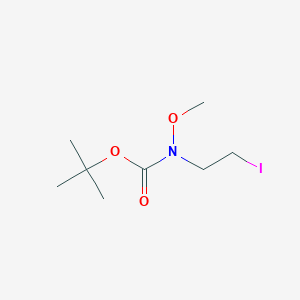![molecular formula C10H10FN3O B1463461 2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol CAS No. 1269382-44-6](/img/structure/B1463461.png)
2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol
Overview
Description
The compound “2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol” is a chemical compound with a molecular weight of 141.15 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
The compound “2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Bioactive Compound Development
- A general approach for the synthesis of 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols has been developed, which could serve as potent bioactive compounds and offer a pathway to pyrazole-substituted derivatives of antitumor alkaloids (Chagarovskiy et al., 2016). This method highlights the versatility of pyrazole-based compounds in synthesizing complex structures that may have significant therapeutic applications.
Antimicrobial Activity
- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and tested for their antimicrobial properties, indicating that structural modifications in these compounds could enhance their potency as antimicrobial agents (Ansari & Khan, 2017). This suggests that compounds related to "2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol" could potentially be tailored for effective antimicrobial therapies.
Coordination Chemistry and Material Science
- The coordination behavior of (3,5-diphenyl-1H-pyrazol-1-yl)ethanol against metals like Pd(II), Zn(II), and Cu(II) was studied, leading to complexes with diverse geometries and potential applications in material science (Muñoz et al., 2011). These findings underscore the relevance of pyrazole-based ligands in developing metal-organic frameworks or catalytic systems.
Synthesis of Fluorescent Films and Monomers
- Synthesis efforts have also been directed towards creating acrylates from pyrazole derivatives that are promising as monomers for the preparation of fluorescent films, showcasing the compound's utility in the field of material chemistry (Soboleva et al., 2017). This application is particularly interesting for the development of new materials with specific optical properties.
Oxidation and Structural Transformation
- Studies on the oxidation and structural transformation of 2-(pyrazol-4-yl)ethanols to 2-(pyrazol-4-yl)-2-oxoacetic acids and related compounds provide insights into the chemical behavior and potential synthetic applications of these molecules (Ivonin et al., 2020). This chemical flexibility highlights the potential for developing a wide range of derivatives with various functional groups for different scientific applications.
Safety And Hazards
The compound “2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[1-(5-fluoropyridin-2-yl)pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-9-1-2-10(12-6-9)14-7-8(3-4-15)5-13-14/h1-2,5-7,15H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDDHYEIIBSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=C(C=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)


![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)
![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)



![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)
![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)
![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)


